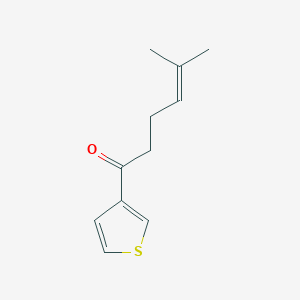![molecular formula C20H27N3O B14347422 N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide CAS No. 92064-68-1](/img/structure/B14347422.png)
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, a phenylethyl group, and a pyrrole moiety, which contribute to its unique pharmacological profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide typically involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with an organic acid to form an amide bond . The reaction conditions often include the use of a base to facilitate the formation of the amide linkage. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesia and euphoria. The molecular targets include G-protein-coupled receptors, which mediate the compound’s effects on pain perception and emotional response .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylfentanyl: Another fentanyl analogue with a cyclopropyl group instead of the pyrrole moiety.
2-Fluoroisobutyrfentanyl: Contains a fluorine atom and an isobutyl group, leading to different pharmacological properties.
Uniqueness
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its pyrrole moiety differentiates it from other fentanyl analogues, potentially leading to variations in receptor binding affinity and metabolic stability .
Propiedades
Número CAS |
92064-68-1 |
|---|---|
Fórmula molecular |
C20H27N3O |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[1-(2-phenylethyl)piperidin-4-yl]-2-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C20H27N3O/c1-17(23-12-5-6-13-23)20(24)21-19-10-15-22(16-11-19)14-9-18-7-3-2-4-8-18/h2-8,12-13,17,19H,9-11,14-16H2,1H3,(H,21,24) |
Clave InChI |
RHNQEPWVFQCCIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCN(CC1)CCC2=CC=CC=C2)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


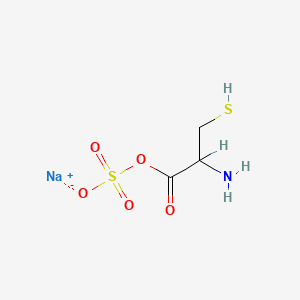
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
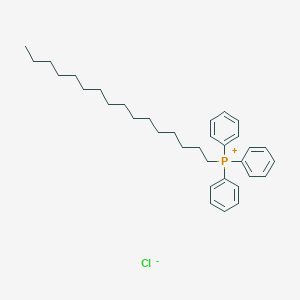
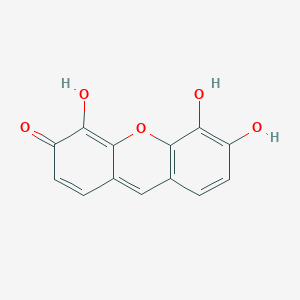
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
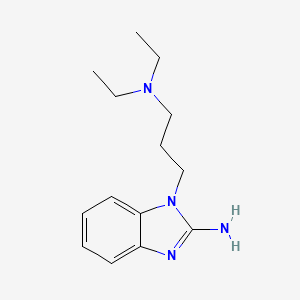
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
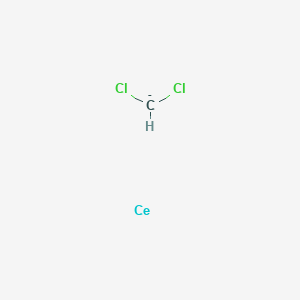

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
